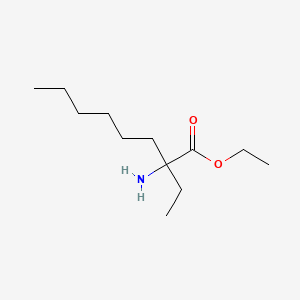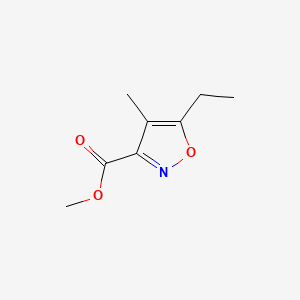![molecular formula C8H13NO2 B574456 (5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one CAS No. 187106-20-3](/img/structure/B574456.png)
(5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one is a chemical compound with the molecular formula C10H17NO2. It is commonly known as HANO and is a spirocyclic compound that has been the subject of much scientific research due to its potential applications in the field of medicine. In
Mecanismo De Acción
The mechanism of action of HANO is not fully understood, but it is believed to act through the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, HANO increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
HANO has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. In addition, HANO has been found to have antioxidant properties, which can protect cells from oxidative damage. HANO has also been found to have anti-inflammatory properties, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of HANO is its potential therapeutic effects in the treatment of neurodegenerative disorders. Another advantage is its antibacterial, antifungal, and antiviral properties. However, one limitation of HANO is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are many future directions for research on HANO. One area of research is the development of new synthesis methods to improve the yield of HANO. Another area of research is the investigation of HANO's potential therapeutic effects in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of HANO and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of HANO involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 1-aminocyclohexane-1-carboxylic acid in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization reaction to form HANO. The yield of HANO can be improved by optimizing the reaction conditions, such as the temperature and the catalyst used.
Aplicaciones Científicas De Investigación
HANO has been the subject of much scientific research due to its potential applications in the field of medicine. It has been shown to have antibacterial, antifungal, and antiviral properties. In addition, HANO has been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(5S,9R)-9-hydroxy-1-azaspiro[4.4]nonan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h6,10H,1-5H2,(H,9,11)/t6-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOJOXKVPUTMPD-SVRRBLITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@]2(C1)CCC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









